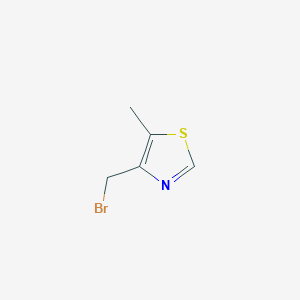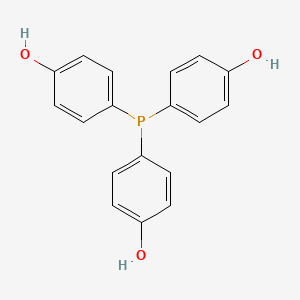
4,4',4''-Phosphanetriyltriphenol
説明
4,4',4''-Phosphanetriyltriphenol, commonly known as P3, is a phosphorus-containing compound that has garnered significant attention in the scientific community for its potential applications in various fields. P3 has a unique structure that enables it to interact with biological systems in a specific manner, making it a promising candidate for various biomedical applications. In
科学的研究の応用
P3 has been extensively studied for its potential applications in various scientific fields, including biochemistry, materials science, and catalysis. In biochemistry, P3 has been shown to exhibit potent antioxidant activity, making it a promising candidate for the development of novel therapeutics for various oxidative stress-related diseases. P3 has also been investigated for its potential applications as a fluorescent probe for imaging biological systems, owing to its unique photophysical properties.
作用機序
The mechanism of action of P3 is not fully understood, but it is believed to interact with biological systems through its phosphorus moiety. P3 has been shown to exhibit potent antioxidant activity by scavenging free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. P3 has also been shown to interact with proteins and enzymes, modulating their activity and function.
Biochemical and Physiological Effects:
P3 has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. P3 has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a promising candidate for the development of novel therapeutics for various neurodegenerative diseases.
実験室実験の利点と制限
P3 has several advantages for lab experiments, including its unique structure, which enables it to interact with biological systems in a specific manner. P3 is also relatively stable and can be easily synthesized in large quantities. However, P3 also has some limitations, including its potential toxicity and the complexity of its synthesis process.
将来の方向性
There are several future directions for the study of P3, including the development of novel therapeutics for various oxidative stress-related diseases, the investigation of its potential applications as a fluorescent probe for imaging biological systems, and the development of novel catalytic systems based on P3. Additionally, further studies are needed to fully understand the mechanism of action of P3 and its potential toxicity.
特性
IUPAC Name |
4-bis(4-hydroxyphenyl)phosphanylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12,19-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHRTWBJHOLWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)P(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4''-Phosphanetriyltriphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




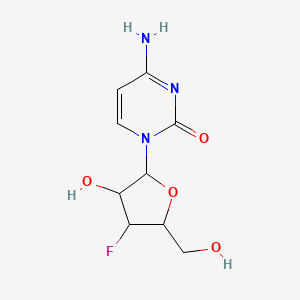

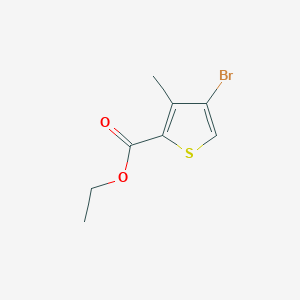
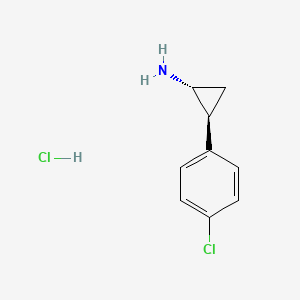

![Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide](/img/structure/B3256242.png)
![4-Amino-6-[2-(naphthalen-1-yl)hydrazinylidene]-5-oxo-3-[(E)-(4-sulfophenyl)diazenyl]-5,6-dihydronaphthalene-1-sulfonic acid](/img/structure/B3256262.png)
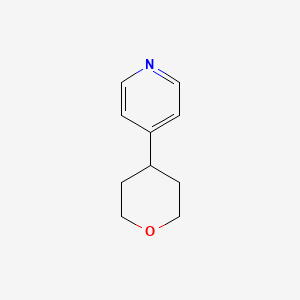
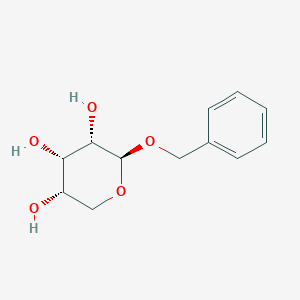
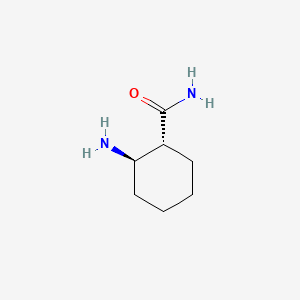
![(2r)-2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B3256283.png)

